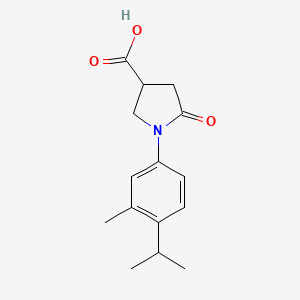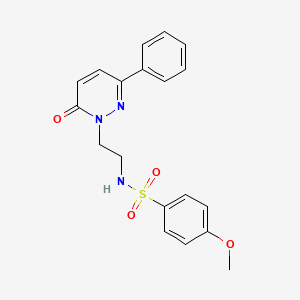![molecular formula C16H14INO B2369925 (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one CAS No. 343373-08-0](/img/structure/B2369925.png)
(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one is an organic compound that belongs to the class of enones. This compound is characterized by the presence of an iodoaniline group attached to a phenylbutenone backbone. The (E)-configuration indicates the trans arrangement of substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through aldol condensation of benzaldehyde with acetone, followed by dehydration to form the enone.
Introduction of the iodoaniline group: The enone is then subjected to a nucleophilic substitution reaction with 4-iodoaniline under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(4-bromoanilino)-3-phenylbut-3-en-2-one
- (E)-4-(4-chloroanilino)-3-phenylbut-3-en-2-one
- (E)-4-(4-fluoroanilino)-3-phenylbut-3-en-2-one
Uniqueness
(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and affect the compound’s overall properties.
Properties
IUPAC Name |
(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNYMLCMBNFCO-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=C(C=C1)I)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

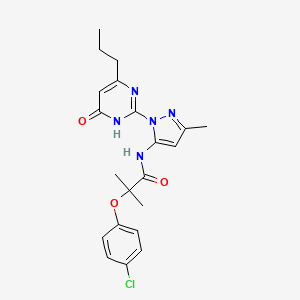
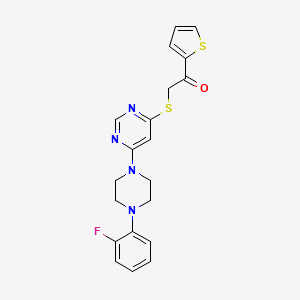
![N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2369847.png)
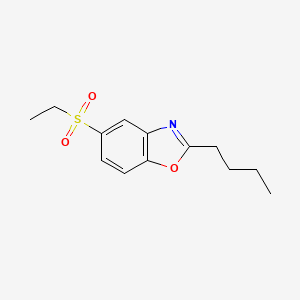

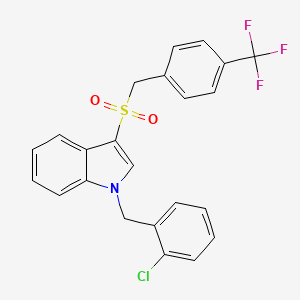
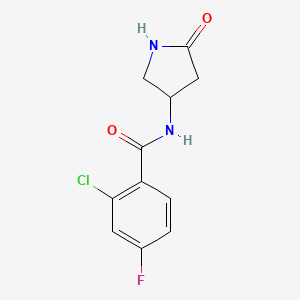
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2369856.png)
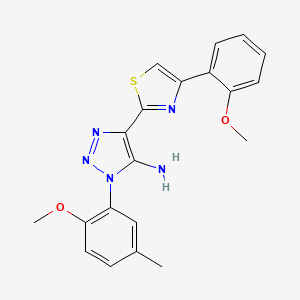
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)

